5-(4-Cyanophenyl)furan-2-carbohydrazide
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Overview
Description
5-(4-Cyanophenyl)furan-2-carbohydrazide: is an organic compound with the molecular formula C12H9N3O2. It is a derivative of furan, a heterocyclic aromatic compound, and contains a cyanophenyl group attached to the furan ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Cyanophenyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 4-cyanobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Cyanophenyl)furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products Formed:
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: 5-(4-Cyanophenyl)furan-2-carbohydrazide is used as a building block in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 5-(4-Cyanophenyl)furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
- 5-(2-Chlorophenyl)furan-2-carbohydrazide
- 5-(4-Methoxyphenyl)furan-2-carbohydrazide
- 5-(4-Nitrophenyl)furan-2-carbohydrazide
Comparison: Compared to these similar compounds, 5-(4-Cyanophenyl)furan-2-carbohydrazide is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other derivatives may not be as effective .
Properties
CAS No. |
1706444-52-1 |
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Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
5-(4-cyanophenyl)furan-2-carbohydrazide |
InChI |
InChI=1S/C12H9N3O2/c13-7-8-1-3-9(4-2-8)10-5-6-11(17-10)12(16)15-14/h1-6H,14H2,(H,15,16) |
InChI Key |
BQHACIXSFCOWNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(O2)C(=O)NN |
Origin of Product |
United States |
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